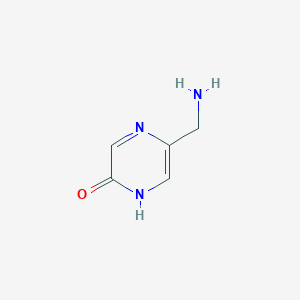![molecular formula C15H27N3O3 B13218378 Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)
Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C15H27N3O3 and a molecular weight of 297.39 g/mol . This compound is part of the piperazine family, which is known for its diverse applications in medicinal chemistry and drug development .
Méthodes De Préparation
The synthesis of tert-butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 1-aminocyclopentanecarboxylic acid . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
tert-Butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed depend on the specific reaction and conditions employed .
Applications De Recherche Scientifique
tert-Butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and intermediates.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The piperazine ring in the compound allows for favorable interactions with biological macromolecules, enhancing its binding affinity and activity . The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate
These compounds share the piperazine core structure but differ in their substituents, leading to variations in their chemical properties and applications .
Propriétés
Formule moléculaire |
C15H27N3O3 |
|---|---|
Poids moléculaire |
297.39 g/mol |
Nom IUPAC |
tert-butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H27N3O3/c1-14(2,3)21-13(20)18-10-8-17(9-11-18)12(19)15(16)6-4-5-7-15/h4-11,16H2,1-3H3 |
Clé InChI |
NJUHNUMIDJQIPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2(CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13218303.png)
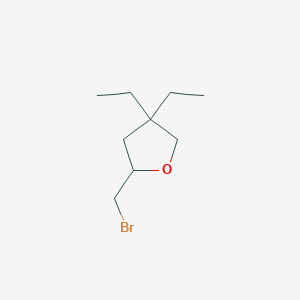
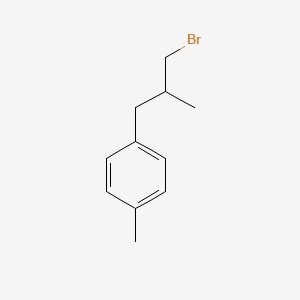
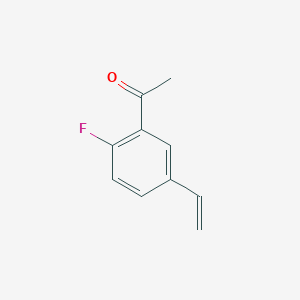
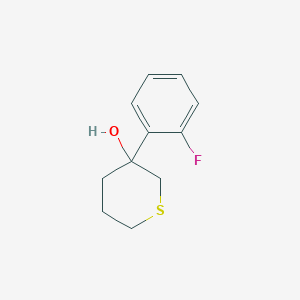
![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)


![tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13218352.png)
![3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13218361.png)
![2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde](/img/structure/B13218368.png)
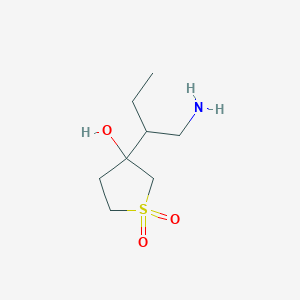
![1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol](/img/structure/B13218377.png)
